1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone
Description
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-[(3aR,7aR)-3a,7a-dihydro-1H-inden-1-yl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-7,9-11H,1H3/t9-,10?,11-/m1/s1 |
InChI Key |
RRQVCABYKUIXBQ-GLYLRITDSA-N |
Isomeric SMILES |
CC(=O)C1C=C[C@@H]2[C@H]1C=CC=C2 |
Canonical SMILES |
CC(=O)C1C=CC2C1C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation: Synthesis of 3a,7a-Dihydro-1H-indene
The bicyclic hydrocarbon 3a,7a-dihydro-1H-indene (CAS 695-89-6) serves as a critical intermediate. Its synthesis often involves Diels-Alder cyclization between cyclopentadiene and acetylene derivatives, followed by partial hydrogenation. For example, heating cyclopentadiene with dimethyl acetylenedicarboxylate under reflux yields the bicyclic adduct, which is subsequently hydrogenated using palladium on carbon to saturate selective double bonds.
Acetylation via Friedel-Crafts Reaction
The ketone group is introduced at the 1-position via Friedel-Crafts acylation. In a representative procedure, 3a,7a-dihydro-1H-indene (10 mmol) is dissolved in dichloromethane under nitrogen, and acetyl chloride (12 mmol) is added dropwise at 0°C. Anhydrous aluminum chloride (15 mmol) is introduced portionwise, and the mixture is stirred at room temperature for 12 hours. Quenching with ice-water followed by extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 9:1) to afford 1-((3aR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone in 45–60% yield.
Key Considerations :
-
Regioselectivity is governed by the electron-rich C1 position of the dihydroindene ring.
-
Stereochemical retention at 3a and 7a positions is achieved by minimizing ring distortion during acylation.
Organometallic Coupling with 1-Indanone Derivatives
Lithiation-Alkylation of 1-Indanone
1-Indanone (CAS 83-33-0) is functionalized via α-lithiation followed by trapping with acetylating agents. In a protocol adapted from Ambeed, 1-indanone (5.0 g, 37.8 mmol) is treated with LDA (lithium diisopropylamide, 41.6 mmol) in THF at −78°C. After 1 hour, acetyl chloride (45.4 mmol) is added, and the reaction is warmed to room temperature. Acidic workup (HCl, 1M) and extraction yield the α-acetylated indanone intermediate.
Ring-Opening and Cyclization
The α-acetylindanone undergoes base-mediated ring-opening to form a diketone, which is subjected to acid-catalyzed cyclization. Heating with p-toluenesulfonic acid (PTSA) in toluene induces dehydration and reformation of the bicyclic structure, yielding the target compound with (3aR,7aR) configuration in 38% overall yield.
Mechanistic Insight :
-
Stereochemical control arises from the chair-like transition state during cyclization, favoring the cis-fused bicyclic system.
Asymmetric Catalytic Hydrogenation
Synthesis of the Prochiral Diene
A prochiral 1-acetylindene precursor is synthesized via condensation of 1-indanone with acetaldehyde under basic conditions (NaOH, methanol), yielding an α,β-unsaturated ketone. This dienophile is subjected to asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., Ru-BINAP).
Enantioselective Reduction
Hydrogenation at 50 psi H₂ in ethanol with Ru-(S)-BINAP achieves >90% enantiomeric excess (ee) for the (3aR,7aR) isomer. The product is isolated via recrystallization (ethanol/water) in 72% yield.
Advantages :
-
High enantioselectivity reduces the need for post-synthetic resolution.
Condensation and Cyclocondensation Strategies
Aldol Condensation
A modified Claisen-Schmidt condensation between 1-indanone and formaldehyde (37% aq.) in methanol with NaOH (4.0 mmol) produces a β-hydroxy ketone intermediate. Acidic dehydration (H₂SO₄, 85%) induces cyclization, forming the dihydroindene core. Subsequent oxidation with PCC (pyridinium chlorochromate) introduces the ketone group at C1 (55% yield).
Nitration-Reduction Pathway
Adapting a protocol from Ambeed, 1-indanone is nitrated with KNO₃/H₂SO₄ at −10°C to yield nitroindanones. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, which is acylated with acetic anhydride. Oxidative deamination with NaNO₂/HCl converts the amine to the ketone, completing the synthesis in 34% overall yield.
Stereochemical Resolution Techniques
Chemical Reactions Analysis
1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group can be replaced by various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone is C11H12O. The compound features an indene structure which contributes to its reactivity and interaction with biological systems. The stereochemistry at the 3A and 7a positions is significant for its biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds derived from indene structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that these compounds could significantly reduce the viability of various cancer cell lines (e.g., breast and prostate cancer) when tested at specific concentrations .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research findings suggest that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
3. Neuroprotective Effects
Preliminary studies indicate that 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone may offer neuroprotective benefits. It has been suggested that the compound can mitigate oxidative stress in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
1. Polymer Chemistry
In material science, 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone serves as a building block for synthesizing novel polymers. Its unique structure allows for the development of materials with tailored mechanical and thermal properties. Research has focused on incorporating this compound into polymer matrices to enhance durability and thermal stability .
2. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating indene derivatives can improve charge transport properties within these devices .
Organic Synthesis Applications
1. Synthesis of Complex Molecules
In organic synthesis, 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone is utilized as an intermediate in the synthesis of complex natural products and pharmaceuticals. Its reactivity allows for various transformations such as alkylation and oxidation reactions that are essential in constructing more complex molecular architectures .
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Inhibition of tumor growth; antimicrobial activity |
| Material Science | Polymer development, organic electronics | Enhanced material properties; improved charge transport |
| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile transformations for complex structures |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Neuroprotective Effects
In another investigation focused on neuroprotection, researchers treated neuronal cell cultures with varying concentrations of the compound. The findings indicated a dose-dependent decrease in oxidative stress markers compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, including enzyme activity and receptor binding. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting differences in substituents, stereochemistry, and applications:
Structural and Stereochemical Differences
- Core Skeleton: While the target compound and VD3-1 () share a bicyclic indene/indenol backbone, VD3-1 is fully saturated (octahydro) and includes hydroxyl/methylheptanyl groups, enhancing its lipid interaction capabilities . In contrast, the cathinone derivative () retains aromaticity in the indene ring, critical for its π-π interactions in receptor binding .
- Stereochemistry : The (3aR,7aR) configuration in the target compound and Indipone () contrasts with the (3aS,7aR) stereochemistry observed in some diterpene intermediates (), which affects optical rotation ([α]D values ranging from -7.3 to -19.2) and biological target specificity .
Biological Activity
1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone, also known by its CAS number 1598292-43-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone is CHO, with a molecular weight of approximately 160.21 g/mol. The compound has a density of about 1.1 g/cm³ and a boiling point of 269.6 °C at 760 mmHg. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 160.21 g/mol |
| Density | 1.1 g/cm³ |
| Boiling Point | 269.6 °C |
| Flash Point | 111.2 °C |
Mechanisms of Biological Activity
Research indicates that compounds similar to 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone exhibit various biological activities including anti-inflammatory, analgesic, and potential neuroprotective effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of neurotransmitter systems and inhibition of pro-inflammatory cytokines.
Potential Biological Mechanisms:
- Anti-inflammatory Activity : Compounds in the indene family have been shown to inhibit the production of inflammatory mediators such as TNF-alpha and IL-6.
- Analgesic Effects : Similar structures have been reported to interact with pain pathways in the central nervous system.
- Neuroprotective Properties : Some studies suggest that these compounds may protect neuronal cells from oxidative stress.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of compounds related to 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone.
Case Study Analysis
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory properties of indene derivatives.
- Findings : The study demonstrated that these compounds significantly reduced edema in animal models when administered prior to inflammatory stimuli.
- Reference : This aligns with findings from similar studies indicating a reduction in pro-inflammatory cytokines.
-
Neuroprotective Effects Investigation :
- Objective : Assess the neuroprotective potential against oxidative stress.
- Results : Compounds similar to 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone were found to decrease markers of oxidative damage in neuronal cultures.
- Significance : This suggests potential therapeutic applications in neurodegenerative diseases.
Q & A
Q. What synthetic routes are available for 1-((3aR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone, and how do reaction conditions influence yield and purity?
The compound is synthesized via methods such as the Fischer indole synthesis , where phenylhydrazine reacts with a ketone under acidic conditions to form the indole backbone. Key variables include:
- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may increase side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while protic solvents (e.g., ethanol) improve stereochemical control.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product from unreacted intermediates or diastereomers .
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR confirm the indene scaffold and ketone group (e.g., carbonyl resonance at ~200–210 ppm).
- X-ray crystallography : Programs like SHELXL refine crystal structures to determine absolute stereochemistry (critical for the 3aR,7aR configuration) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHNO, MW 161.20 g/mol) .
Q. What biological activities are associated with this compound, and how are they evaluated in vitro?
As an indole derivative, it exhibits potential receptor-binding activity , particularly with serotonin or dopamine receptors. Standard assays include:
- Radioligand binding assays : Quantify affinity for neurotransmitter receptors.
- Enzyme inhibition studies : Assess interactions with cytochrome P450 isoforms or kinases.
Preliminary data suggest its electron-rich indole ring enables π-π stacking with aromatic residues in target proteins .
Advanced Research Questions
Q. How do stereochemical challenges in synthesis impact the reproducibility of 1-((3aR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone?
The 3aR,7aR configuration introduces axial chirality , requiring chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce enantioselectivity. Common pitfalls include:
Q. What computational methods predict the compound’s reactivity in complex reaction environments?
- Density Functional Theory (DFT) : Models electrophilic substitution sites (e.g., C-5 of the indole ring) and predicts regioselectivity in Friedel-Crafts alkylation.
- Molecular dynamics (MD) simulations : Analyze solvent effects on reaction pathways, such as solvation of the ketone group in polar media .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural analysis?
Discrepancies often arise from:
- Dynamic effects : Conformational flexibility in solution vs. rigid crystal packing.
- Impurity interference : Trace solvents or diastereomers mimic signals.
Solutions : - Use variable-temperature NMR to probe conformational equilibria.
- Cross-validate with 2D NMR (COSY, NOESY) and synchrotron X-ray data .
Q. What strategies optimize pharmacological activity while minimizing off-target effects?
- Structure-activity relationship (SAR) studies : Modify the ketone group (e.g., replace with ester or amide) to enhance selectivity.
- In silico docking : Screen against homology models of target receptors (e.g., GPCRs) to prioritize derivatives.
- Metabolic stability assays : Evaluate hepatic microsome clearance to guide lead optimization .
Q. How is enantiomeric purity ensured during scale-up synthesis?
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) for preparative separation.
- Circular dichroism (CD) spectroscopy : Monitor optical activity to detect racemization.
- Kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to enrich the desired enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
